molecular formula C11H11NO2 B13808397 Acetamide,N-2H-1-benzopyran-4-yl-

Acetamide,N-2H-1-benzopyran-4-yl-

Cat. No.: B13808397
M. Wt: 189.21 g/mol
InChI Key: BRMCPHFLFPRQPB-UHFFFAOYSA-N
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Description

Acetamide, N-2H-1-benzopyran-4-yl- is a chemical compound with the molecular formula C11H11NO2. It is known for its unique structure, which includes a benzopyran ring fused with an acetamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2H-1-benzopyran-4-yl- typically involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through acetylation of the hydroxyl group, followed by the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of Acetamide, N-2H-1-benzopyran-4-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2H-1-benzopyran-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-2H-1-benzopyran-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-2H-1-benzopyran-4-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-2H-1-benzopyran-4-yl- is unique due to its specific acetamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-chromen-4-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,12,13)

InChI Key

BRMCPHFLFPRQPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCOC2=CC=CC=C12

Origin of Product

United States

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